molecular formula C11H12N2OS B3031405 4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol CAS No. 309727-50-2

4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol

Cat. No.: B3031405
CAS No.: 309727-50-2
M. Wt: 220.29 g/mol
InChI Key: OYSGOQQALAMXRO-UHFFFAOYSA-N
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Description

4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .

Mechanism of Action

Target of Action

The compound “4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol” is a derivative of thiazole, a group of azole heterocycles . Thiazoles have been found to have a broad range of pharmaceutical and biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . For example, some thiazole derivatives can act as agonists for certain receptors, leading to the activation of specific biochemical pathways . The specific mode of action of “this compound” would depend on its specific structure and the nature of its target.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to affect pathways related to inflammation, cancer, and various other diseases .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body. The specific ADME properties of “this compound” would depend on its specific structure and functional groups.

Result of Action

Thiazole derivatives are known to have a wide range of biological effects depending on their specific targets and mode of action . For example, some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective effects .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while substitution reactions may yield various halogenated derivatives .

Scientific Research Applications

4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-10(15-11(12)13-7)6-8-2-4-9(14)5-3-8/h2-5,14H,6H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSGOQQALAMXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350071
Record name 4-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309727-50-2
Record name 4-[(2-Amino-4-methyl-5-thiazolyl)methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309727-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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